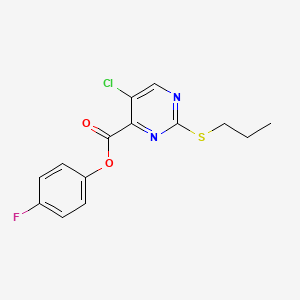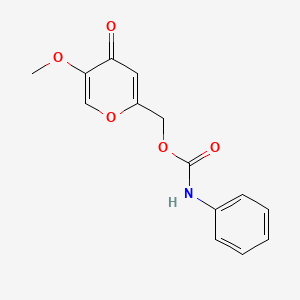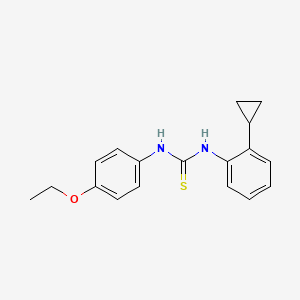
4-fluorophenyl 5-chloro-2-(propylthio)-4-pyrimidinecarboxylate
説明
Pyrimidine derivatives are significant in various fields due to their versatile chemical and biological properties. While direct information on "4-fluorophenyl 5-chloro-2-(propylthio)-4-pyrimidinecarboxylate" is scarce, related compounds provide valuable insights into synthesis methods, structural characteristics, and potential applications.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization reactions and substitutions. For instance, Gandhi et al. (2016) synthesized a compound through single crystal X-ray diffraction studies, indicating a process that could be analogous to synthesizing the target molecule (Gandhi et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including bond lengths, angles, and conformation, can be determined via crystallography and computational chemistry methods. For example, the structure and stability of a related pyrimidine compound were analyzed using Hirshfeld surface analysis and DFT calculations (Gandhi et al., 2016).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, such as N-acylation, lithiation, and nucleophilic substitution. These reactions can significantly alter their chemical properties and potential applications. Krištafor et al. (2009) described the synthesis and structural characterization of C-6 fluoroalkylated pyrimidine derivatives, providing insights into their chemical behavior and reactivity (Krištafor et al., 2009).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical application. Analyzing these properties helps in understanding the material characteristics and guides the development of novel compounds with desired physical attributes.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic structure, are essential for predicting the behavior of pyrimidine derivatives in various conditions. Computational chemistry methods, such as DFT, provide valuable insights into the electronic properties and potential reactivity patterns of these compounds (Gandhi et al., 2016).
科学的研究の応用
Synthesis and Structural Studies
- Pyrimidine derivatives, including 4-fluorophenyl 5-chloro-2-(propylthio)-4-pyrimidinecarboxylate, are extensively studied in synthetic chemistry. For instance, compounds with fluorophenylalkyl and fluorophenylalkenyl side chains have been synthesized, displaying structural variety and potential for further chemical modifications (Krištafor et al., 2009).
Biological Activity
- Certain pyrimidine derivatives have shown biological activity, such as larvicidal activity against mosquito larvae. This indicates potential applications in public health for controlling vector-borne diseases (Gorle et al., 2016).
Quantum Chemical Calculations and Molecular Docking
- Quantum chemical calculations and molecular docking studies are performed on pyrimidine derivatives to understand their interaction with biological targets. This can provide insights into the design of new compounds with potential medicinal applications (Gandhi et al., 2016).
Photophysical and Crystallographic Studies
- Investigations into the photophysical properties and crystal structures of pyrimidine derivatives offer valuable data for applications in material science and the design of novel compounds (Tigreros et al., 2021).
Fluorescence Characteristics
- The study of fluorescence characteristics in pyrimidine derivatives can lead to the development of new fluorophores with applications in biological imaging and diagnostics (Ebrahimpour et al., 2017).
Antitumor Evaluations
- Pyrimidine derivatives are evaluated for their antitumor activities, indicating their potential use in developing new anticancer drugs (Prekupec et al., 2007).
Insights into Catalytic Mechanisms
- Research on pyrimidine nucleotides provides insights into the catalytic mechanisms of enzymes, which is crucial for understanding various biological processes and developing targeted therapies (Shostak & Jones, 1992).
特性
IUPAC Name |
(4-fluorophenyl) 5-chloro-2-propylsulfanylpyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2S/c1-2-7-21-14-17-8-11(15)12(18-14)13(19)20-10-5-3-9(16)4-6-10/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTINIPZQOHNTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4630331.png)
![3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4630335.png)
![methyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630340.png)

![N-allyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4630347.png)
![3-[(dimethylamino)methyl]-2,5,7-trimethyl-4-quinolinol](/img/structure/B4630362.png)
![4-[(4-cyclohexyl-1-piperazinyl)methyl]-5,7-dimethyl-2H-chromen-2-one](/img/structure/B4630371.png)
![2-ethoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4630380.png)
![2-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4630386.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-fluorobenzamide](/img/structure/B4630393.png)
![2-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-phenylnicotinonitrile](/img/structure/B4630408.png)
![N-(2-{[(3,4-dimethylphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4630412.png)

![N-(2-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4630434.png)